Aciclovir Aciclovir Acyclovir is an antiviral agent with activity against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) and varicella zoster virus. Acyclovir is converted by a herpesvirus enzyme into acyclovir triphosphate that inhibits the synthesis of deoxyribonucleic acid (DNA) molecules in the virally infected cells, thereby inhibiting viral replication. It induces apoptosis in cells transfected with HSV-TK (suicidal gene therapy).
Brand Name: Vulcanchem
CAS No.: 59277-89-3
VCID: VC0001169
InChI: InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)
SMILES: C1=NC2=C(N1COCCO)N=C(N=C2O)N
Molecular Formula: C8H11N5O3
Molecular Weight: 225.2 g/mol

Aciclovir

CAS No.: 59277-89-3

APIs

VCID: VC0001169

Molecular Formula: C8H11N5O3

Molecular Weight: 225.2 g/mol

Aciclovir - 59277-89-3

CAS No. 59277-89-3
Product Name Aciclovir
Molecular Formula C8H11N5O3
Molecular Weight 225.2 g/mol
IUPAC Name 2-amino-9-(2-hydroxyethoxymethyl)purin-6-ol
Standard InChI InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)
Standard InChIKey MKUXAQIIEYXACX-UHFFFAOYSA-N
Isomeric SMILES C1=NC2=C(N1COCCO)NC(=NC2=O)N
SMILES C1=NC2=C(N1COCCO)N=C(N=C2O)N
Canonical SMILES C1=NC2=C(N1COCCO)NC(=NC2=O)N
Appearance White or almost white crystalline powder
Description Acyclovir is an antiviral agent with activity against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) and varicella zoster virus. Acyclovir is converted by a herpesvirus enzyme into acyclovir triphosphate that inhibits the synthesis of deoxyribonucleic acid (DNA) molecules in the virally infected cells, thereby inhibiting viral replication. It induces apoptosis in cells transfected with HSV-TK (suicidal gene therapy).
Related CAS 69657-51-8 (sodium) 59277-89-3 (free)
Synonyms Aciclovir; Acycloguanosine; 59277-89-3; Zovirax; Vipral
Reference 1: Bogdanova-Mihaylova P, Burke D, O/'Dwyer JP, Bradley D, Williams JA, Cronin SJ,
Smyth S, Murphy RP, Murphy SM, Wall C, McCabe DJH. Aciclovir-induced acute kidney
injury in patients with /'suspected viral encephalitis/' encountered on a liaison
neurology service. Ir J Med Sci. 2018 Jan 6. doi: 10.1007/s11845-017-1728-3.
[Epub ahead of print] PubMed PMID: 29307101.


2: Arenberger P, Arenbergerova M, Hladíková M, Holcova S, Ottillinger B.
Comparative Study with a Lip Balm Containing 0.5% Propolis Special Extract GH
2002 versus 5% Aciclovir Cream in Patients with Herpes Labialis in the
Papular/Erythematous Stage: A Single-blind, Randomized, Two-arm Study. Curr Ther
Res Clin Exp. 2017 Oct 14;88:1-7. doi: 10.1016/j.curtheres.2017.10.004.
eCollection 2018. PubMed PMID: 29276548; PubMed Central PMCID: PMC5737953.


3: Chen Y, Kalia YN. Short-duration ocular iontophoresis of ionizable aciclovir
prodrugs: A new approach to treat herpes simplex infections in the anterior and
posterior segments of the eye. Int J Pharm. 2017 Dec 2;536(1):292-300. doi:
10.1016/j.ijpharm.2017.11.069. [Epub ahead of print] PubMed PMID: 29198810.


4: Houston DMJ, Bugert JJ, Denyer SP, Heard CM. Correction: Potentiated virucidal
activity of pomegranate rind extract (PRE) and punicalagin against Herpes simplex
virus (HSV) when co-administered with zinc (II) ions, and antiviral activity of
PRE against HSV and aciclovir-resistant HSV. PLoS One. 2017 Nov
20;12(11):e0188609. doi: 10.1371/journal.pone.0188609. eCollection 2017. PubMed
PMID: 29155888; PubMed Central PMCID: PMC5695767.


5: Bauer D, Keller J, Alt M, Schubert A, Aufderhorst UW, Palapys V, Kasper M,
Heilingloh CS, Dittmer U, Laffer B, Eis-Hübinger AM, Verjans GM, Heiligenhaus A,
Roggendorf M, Krawczyk A. Antibody-based immunotherapy of aciclovir resistant
ocular herpes simplex virus infections. Virology. 2017 Dec;512:194-200. doi:
10.1016/j.virol.2017.09.021. Epub 2017 Oct 3. PubMed PMID: 28985573.


6: Semprini A, Singer J, Shortt N, Braithwaite I, Beasley R; Pharmacy Research
Network. Protocol for a randomised controlled trial of 90% kanuka honey versus 5%
aciclovir for the treatment of herpes simplex labialis in the community setting.
BMJ Open. 2017 Aug 3;7(8):e017766. doi: 10.1136/bmjopen-2017-017766. PubMed PMID:
28775197; PubMed Central PMCID: PMC5724166.


7: Houston DMJ, Bugert JJ, Denyer SP, Heard CM. Potentiated virucidal activity of
pomegranate rind extract (PRE) and punicalagin against Herpes simplex virus (HSV)
when co-administered with zinc (II) ions, and antiviral activity of PRE against
HSV and aciclovir-resistant HSV. PLoS One. 2017 Jun 30;12(6):e0179291. doi:
10.1371/journal.pone.0179291. eCollection 2017. Erratum in: PLoS One. 2017 Nov
20;12 (11):e0188609. PubMed PMID: 28665969; PubMed Central PMCID: PMC5493292.


8: Djekic L, Jankovic J, Čalija B, Primorac M. Development of semisolid
self-microemulsifying drug delivery systems (SMEDDSs) filled in hard capsules for
oral delivery of aciclovir. Int J Pharm. 2017 Aug 7;528(1-2):372-380. doi:
10.1016/j.ijpharm.2017.06.028. Epub 2017 Jun 12. PubMed PMID: 28619449.


9: Gallacher PJ, Phelan PJ. Effective Clearance of Aciclovir Using
Hemodiafiltration in a Patient With Neurotoxicity. Artif Organs. 2017
May;41(5):496-497. doi: 10.1111/aor.12774. PubMed PMID: 28543384.


10: Brunnemann AK, Liermann K, Deinhardt-Emmer S, Maschkowitz G, Pohlmann A,
Sodeik B, Fickenscher H, Sauerbrei A, Krumbholz A. Recombinant herpes simplex
virus type 1 strains with targeted mutations relevant for aciclovir
susceptibility. Sci Rep. 2016 Jul 18;6:29903. doi: 10.1038/srep29903. PubMed
PMID: 27426251; PubMed Central PMCID: PMC4947914.
PubChem Compound 5280999
Last Modified Nov 12 2021
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